N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide
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Overview
Description
N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that features a benzamide core substituted with a 4-cyanophenyl group, two methoxy groups, and a nitro group
Mechanism of Action
Mode of Action
The exact mode of action of N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is currently unknown. Given its chemical structure, it is plausible that it could interact with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition .
Pharmacokinetics
Therefore, information about its bioavailability, distribution in the body, metabolism, and excretion is currently unavailable .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves the following steps:
Methoxylation: The methoxy groups are introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the nitrated and methoxylated benzene derivative with 4-cyanophenylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as using sodium ethoxide in ethanol.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium ethoxide in ethanol or other strong nucleophiles.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-2-hydroxybenzamide
- N-(4-nitrobenzoyl)-N’-(4-cyanophenyl)thiourea
- N-benzoyl-N’-(4-cyanophenyl)thiourea
Uniqueness
N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide is unique due to the presence of both methoxy and nitro groups on the benzamide core, which can influence its reactivity and interactions with biological targets. The combination of these functional groups can also impart distinct electronic properties, making it valuable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
N-(4-cyanophenyl)-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-23-14-7-12(13(19(21)22)8-15(14)24-2)16(20)18-11-5-3-10(9-17)4-6-11/h3-8H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLENJTKAMUBSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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